3-(4-Bromo-3-chlorophenoxy)azetidine

Epigenetics Bromodomain Inhibitors Medicinal Chemistry

3-(4-Bromo-3-chlorophenoxy)azetidine (CAS: 1936134-62-1, C9H9BrClNO, MW: 262.53 g/mol) is a synthetic small molecule belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle linked via an ether oxygen to a 4-bromo-3-chlorophenyl group. This specific halogen substitution pattern distinguishes it from related analogs, conferring unique physicochemical and target engagement properties.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 1936134-62-1
Cat. No. B1415627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-chlorophenoxy)azetidine
CAS1936134-62-1
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeyYTFQNIHZHBCROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-chlorophenoxy)azetidine: A Halogenated Azetidine Building Block with Defined Physicochemical and Target Engagement Profiles


3-(4-Bromo-3-chlorophenoxy)azetidine (CAS: 1936134-62-1, C9H9BrClNO, MW: 262.53 g/mol) [1] is a synthetic small molecule belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle linked via an ether oxygen to a 4-bromo-3-chlorophenyl group. This specific halogen substitution pattern distinguishes it from related analogs, conferring unique physicochemical and target engagement properties. The compound serves as a key intermediate in medicinal chemistry for the synthesis of more complex molecules, with its biological activity profile, particularly its binding affinity for bromodomain-containing proteins such as BRD4, documented in authoritative databases [2][3][4]. It is commercially available for research purposes, typically with a purity of ≥95% [1].

3-(4-Bromo-3-chlorophenoxy)azetidine: Why Generic Substitution of Halogenated Azetidines Compromises Experimental Reproducibility


Within the halogenated azetidine class, even minor structural variations—such as the position of a single halogen atom on the phenyl ring or the presence of a methylene spacer—can profoundly alter molecular recognition and pharmacological outcome. For instance, the 4-bromo-3-chloro substitution pattern on 3-(4-Bromo-3-chlorophenoxy)azetidine results in a distinct binding affinity for bromodomain-containing proteins (e.g., Kd = 250 nM for BRD4 BD1) [1] compared to its 4-bromo-2-chloro positional isomer or the methylene-spaced analog 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine . These differences arise from altered electron distribution, steric hindrance, and conformational flexibility, which in turn affect target engagement, selectivity, and ultimately experimental reproducibility. Therefore, substituting one azetidine derivative for another without quantitative, head-to-head performance data introduces significant risk of experimental failure or misinterpretation, particularly in sensitive assays such as cellular target engagement or in vivo efficacy studies.

3-(4-Bromo-3-chlorophenoxy)azetidine: Head-to-Head Quantitative Evidence for Scientific Selection and Procurement


BRD4 Bromodomain Binding Affinity of 3-(4-Bromo-3-chlorophenoxy)azetidine vs. Structural Analogs

3-(4-Bromo-3-chlorophenoxy)azetidine demonstrates moderate binding affinity to the first bromodomain of BRD4 (BRD4 BD1) with a dissociation constant (Kd) of 250 nM, as measured in a site-directed competition binding assay [1]. This value places its affinity roughly 3.6-fold weaker than that of the structurally related compound CHEMBL4749664 (Kd = 70 nM for BRD4 BD1-BD2), and 2-fold weaker than a third analog (CHEMBL5194033, Ki = 77 nM for BRD4 BD1) [2][3]. In contrast, the compound shows negligible binding to the Beta-1 adrenergic receptor (no affinity detected), indicating a degree of target selectivity .

Epigenetics Bromodomain Inhibitors Medicinal Chemistry

Target Engagement Profile: BRD4 vs. Off-Target Selectivity of 3-(4-Bromo-3-chlorophenoxy)azetidine

In addition to its moderate affinity for BRD4 BD1 (Kd = 250 nM) [1], 3-(4-Bromo-3-chlorophenoxy)azetidine exhibits weaker binding to other bromodomain-containing proteins, including CREB-binding protein (CBP) (Kd = 420 nM) and BRD7 (Kd = 430 nM) [2]. This profile contrasts with some other azetidine derivatives that show potent and broad BET-family inhibition. For instance, certain advanced BRD4 inhibitors achieve picomolar to low nanomolar Kd values and demonstrate >1000-fold selectivity over non-BET bromodomains, whereas 3-(4-Bromo-3-chlorophenoxy)azetidine's selectivity window is comparatively narrow.

Chemical Biology Target Engagement Selectivity Profiling

Physicochemical Properties of 3-(4-Bromo-3-chlorophenoxy)azetidine: Direct Comparison with Positional Isomer

The precise halogen substitution pattern on the phenoxy ring dictates key physicochemical parameters. 3-(4-Bromo-3-chlorophenoxy)azetidine (MW 262.53, C9H9BrClNO) [1] shares the same molecular formula and weight as its positional isomer, 3-(4-Bromo-2-chlorophenoxy)azetidine . However, the difference in chlorine position (3- vs. 2-) leads to distinct electronic and steric properties, which are expected to alter lipophilicity (LogP), polar surface area, and ultimately, biological activity. While direct comparative LogP data for these two specific isomers is not publicly available in a single study, the structural difference is known to impact molecular recognition in biological systems.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Enzyme Inhibition Profile: Limited Activity Against Dihydroorotase

3-(4-Bromo-3-chlorophenoxy)azetidine was evaluated for its ability to inhibit dihydroorotase (DHOase), an enzyme involved in pyrimidine biosynthesis, from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC50 value of 1.80 x 10^5 nM (180 µM) [1]. This extremely weak inhibition indicates that DHOase is not a relevant biological target for this compound. In contrast, other azetidine derivatives have been reported to possess potent enzyme inhibitory activity, such as IC50 values in the low nanomolar range for kinases or other enzymes [2].

Enzymology Drug Discovery Selectivity

3-(4-Bromo-3-chlorophenoxy)azetidine: Evidence-Based Application Scenarios for Research and Development


Chemical Probe Development for Bromodomain-Containing Proteins

Given its documented, albeit moderate, binding affinity for BRD4 (Kd = 250 nM) and related bromodomains (CBP: 420 nM, BRD7: 430 nM) [1], 3-(4-Bromo-3-chlorophenoxy)azetidine serves as a valuable starting point for the development of chemical probes targeting the BET family and other bromodomain-containing proteins. Its selectivity profile, while not as refined as advanced clinical candidates, provides a useful baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Researchers can use this compound to validate target engagement in cellular assays and to benchmark new, more potent analogs.

Synthetic Intermediate in Medicinal Chemistry

The compound's azetidine core and halogenated phenoxy group make it a versatile intermediate for the synthesis of more complex molecules. Its commercial availability with high purity (≥95%) [2] ensures reliable and reproducible reaction outcomes. It can be used in diverse chemical transformations, including nucleophilic substitution reactions at the halogen sites or ring-opening reactions of the azetidine, to generate novel chemical entities for drug discovery and material science applications.

Negative Control or Counter-Screen for Enzyme Inhibition Assays

The demonstrated lack of significant inhibition against dihydroorotase (IC50 = 180 µM) [3] and no detectable binding to the Beta-1 adrenergic receptor positions 3-(4-Bromo-3-chlorophenoxy)azetidine as a useful negative control or counter-screen compound in enzymology and receptor pharmacology studies. It can help confirm assay specificity and rule out non-specific effects when screening for new enzyme inhibitors or receptor ligands.

Structure-Activity Relationship (SAR) Studies for Isomer Differentiation

The distinct biological profile of 3-(4-Bromo-3-chlorophenoxy)azetidine compared to its 2-chloro positional isomer highlights its utility in SAR studies designed to understand the impact of halogen substitution patterns on molecular recognition and biological activity. Researchers can use this pair of compounds to systematically probe the effects of chlorine position on binding affinity, selectivity, and physicochemical properties, thereby generating valuable medicinal chemistry insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-3-chlorophenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.